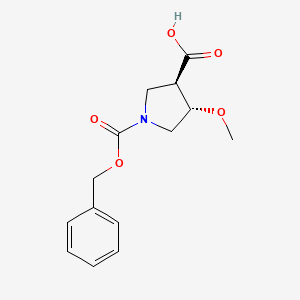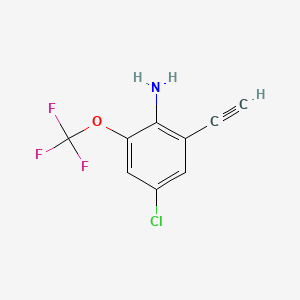![molecular formula C9H15N3 B13466105 N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine CAS No. 1248731-71-6](/img/structure/B13466105.png)
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is a compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with cyclobutanamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or amination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanone, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine has several scientific research applications:
作用機序
The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole. These compounds share structural similarities but differ in their chemical and biological properties .
Uniqueness
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is unique due to the presence of both the cyclobutanamine and imidazole moieties, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
1248731-71-6 |
|---|---|
分子式 |
C9H15N3 |
分子量 |
165.24 g/mol |
IUPAC名 |
N-[(1-methylimidazol-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C9H15N3/c1-12-6-5-10-9(12)7-11-8-3-2-4-8/h5-6,8,11H,2-4,7H2,1H3 |
InChIキー |
KCLRYVHEQBFJIM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1CNC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)

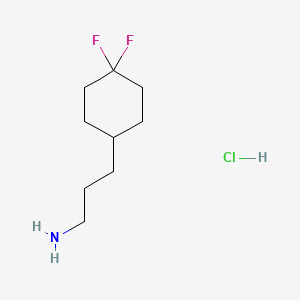
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
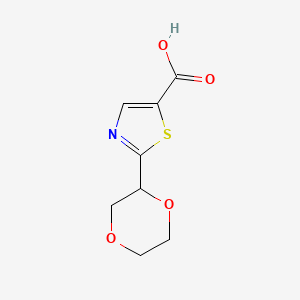
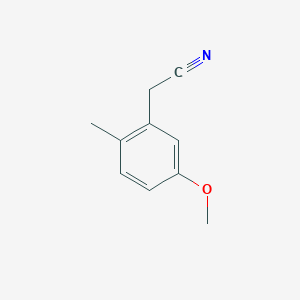
![{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13466080.png)
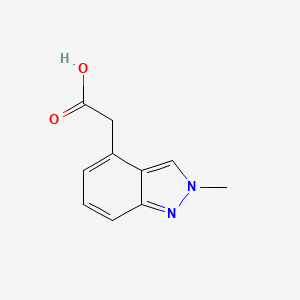
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
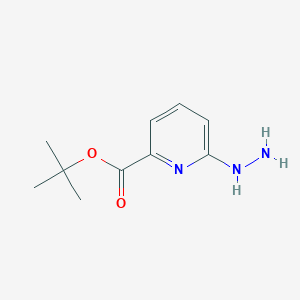
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
